molecular formula C22H19ClN6O2 B2867721 8-(2-Chlorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921786-65-4

8-(2-Chlorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2867721
CAS No.: 921786-65-4
M. Wt: 434.88
InChI Key: YTGDXJKVXUVPIQ-UHFFFAOYSA-N
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Description

8-(2-Chlorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione is a complex heterocyclic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Chlorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-chlorobenzyl chloride with 1,3-dimethyluric acid in the presence of a base can lead to the formation of the desired triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

8-(2-Chlorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

8-(2-Chlorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-(2-Chlorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Chlorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione is unique due to its specific structural features, which confer distinct biological activities. Its combination of chlorophenyl and methylphenyl groups, along with the triazole and purine rings, provides a unique scaffold for drug design and development.

Properties

IUPAC Name

8-(2-chlorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O2/c1-13-8-4-5-9-14(13)12-28-17-19(26(2)22(31)27(3)20(17)30)29-18(24-25-21(28)29)15-10-6-7-11-16(15)23/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGDXJKVXUVPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N(C(=O)N(C3=O)C)C)N4C2=NN=C4C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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